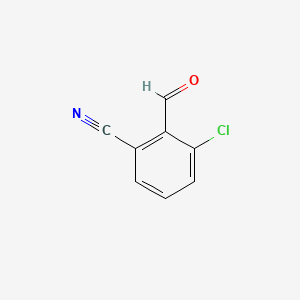

3-Chloro-2-formylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

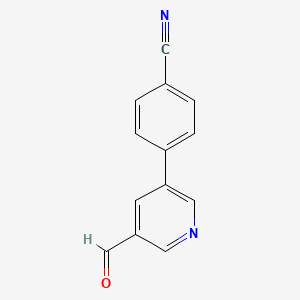

3-Chloro-2-formylbenzonitrile is a chemical compound with the molecular formula C8H4ClNO. It has a molecular weight of 165.58 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 3-Chloro-2-formylbenzonitrile is1S/C8H4ClNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

3-Chloro-2-formylbenzonitrile is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

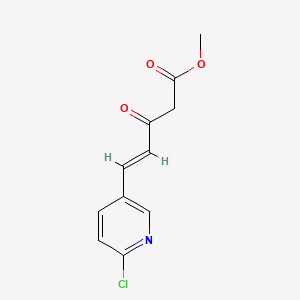

Chemical Synthesis

3-Chloro-2-formylbenzonitrile is used in chemical synthesis . It’s a compound with a molecular weight of 165.58 and a linear formula of C8H4ClNO . It’s often used in the synthesis of other chemical compounds .

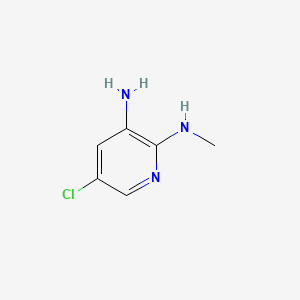

Antibacterial Studies

This compound has been used in the synthesis of thiosemicarbazone-benzaldehyde derivatives . These derivatives have been studied for their antibacterial properties . For example, three new Schiff bases were synthesized by condensation reaction from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde, 5-nitrosalicylaldehyde and 4-formylbenzonitrile respectively . The in-vitro antibacterial studies showed that these compounds have a broad-spectrum antibacterial activity against bacterial isolates .

Corrosion Inhibitors

Theoretical studies and molecular docking established the fact that these Schiff bases could be explored further as bioactive compounds against bacterial infections and also as corrosion inhibitors of metals in the oil and gas industry .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is used in the synthesis of thiosemicarbazone-benzaldehyde derivatives , which have been studied for their antibacterial properties .

Mode of Action

It is used in the synthesis of thiosemicarbazone-benzaldehyde derivatives . These derivatives have been found to exhibit antibacterial activity, suggesting that they may interact with bacterial proteins or enzymes to inhibit bacterial growth .

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.27 (iLOGP), 1.73 (XLOGP3), 2.02 (WLOGP), 1.35 (MLOGP), and 2.59 (SILICOS-IT), with a consensus Log Po/w of 1.79 . These properties may influence its bioavailability.

Result of Action

Its derivatives have been found to exhibit antibacterial activity , suggesting that it may have a role in disrupting bacterial growth or survival.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to reactive gases may affect its stability.

Eigenschaften

IUPAC Name |

3-chloro-2-formylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBCIKLKCYMPBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B597023.png)

![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)

![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)